molecular formula C16H21NO3 B5741195 N-CYCLOOCTYL-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

N-CYCLOOCTYL-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B5741195
M. Wt: 275.34 g/mol
InChI Key: RIPQLJCXJLMHRY-UHFFFAOYSA-N
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Description

N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a cyclooctyl group attached to a benzodioxole ring with a carboxamide functional group. Benzodioxole derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the benzodioxole derivative with an appropriate amine, such as cyclooctylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide.

Industrial Production Methods

Industrial production of N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide can be compared with other benzodioxole derivatives to highlight its uniqueness:

Properties

IUPAC Name

N-cyclooctyl-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-16(17-13-6-4-2-1-3-5-7-13)12-8-9-14-15(10-12)20-11-19-14/h8-10,13H,1-7,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPQLJCXJLMHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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